
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety linked to a piperidine ring with a thiophene substituent. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For example, some studies have shown that related compounds target the ubiquitin-specific protease 19 (USP19), which is implicated in various pathologies including muscle atrophy and insulin resistance .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on various biological targets. The following table summarizes findings from recent studies:
Compound | Target | IC50 (μM) | % Inhibition at 10 μM |
---|---|---|---|
This compound | USP19 | 8.6 ± 0.4 | 85% |
Related Compound A | USP19 | 1.6 ± 0.2 | 90% |
Related Compound B | USP19 | 2.8 ± 0.6 | 75% |
These results indicate that this compound exhibits significant inhibitory activity against USP19, suggesting its potential utility in treating conditions associated with this enzyme.
Study on Muscle Atrophy
In a preclinical study, the efficacy of this compound was assessed in models of muscle atrophy induced by glucocorticoids. The compound demonstrated a marked reduction in muscle loss compared to control groups, highlighting its potential as a therapeutic agent for muscle-wasting diseases .
Insulin Resistance Model
Another study investigated the compound's effects on insulin resistance in diabetic mice. Administration of this compound resulted in improved glucose tolerance and reduced insulin levels, indicating a beneficial role in metabolic disorders .
科学的研究の応用
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C_{11}H_{18}N_{2}S
- Molecular Weight : 210.34 g/mol
This compound features a piperidine ring, a thiophene moiety, and a cyclopropanecarboxamide group, which contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of piperidine compounds, particularly those with modifications similar to N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide, exhibit anticonvulsant properties. For instance, studies have shown that certain piperidine analogs demonstrated significant efficacy in models of maximal electroshock seizure (MES) and neuropathic pain .
Opioid Receptor Ligands
Another area of application is the development of opioid receptor ligands. Compounds with similar structural features have been synthesized and evaluated for their binding affinity to μ (mu) and δ (delta) opioid receptors. Some analogs exhibited high selectivity towards these receptors, suggesting their potential use in pain management therapies .
Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory properties. Piperidine derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory processes, such as prostaglandin D synthase (H-PGDS). This inhibition can be beneficial in treating allergic diseases and various inflammatory conditions .
Case Study 1: Anticonvulsant Efficacy
In a study examining the structure-activity relationship of piperidine derivatives, it was found that modifications at specific positions on the piperidine ring significantly enhanced anticonvulsant activity. The study reported that certain substituents led to improved efficacy compared to traditional anticonvulsants like phenobarbital .
Case Study 2: Opioid Receptor Binding Affinity
A series of novel ligands based on the piperidine scaffold were synthesized to explore their binding affinity towards opioid receptors. One lead compound demonstrated exceptional binding affinity (2 nM) and selectivity for the μ-opioid receptor, indicating its potential as a therapeutic agent for pain relief .
Case Study 3: Inhibition of Prostaglandin D Synthase
Research into piperidine compounds showed promising results in inhibiting H-PGDS activity, which is crucial for the synthesis of pro-inflammatory mediators. This inhibition could pave the way for new treatments targeting allergic and inflammatory diseases .
特性
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-15(13-3-4-13)16-10-12-5-7-17(8-6-12)11-14-2-1-9-19-14/h1-2,9,12-13H,3-8,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJYCSUWOARYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。